![molecular formula C18H23FINO2 B1260611 8-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID, 8-(3-FLUOROPROPYL)-3-(4-IODOPHENYL)-, METHYL ESTER (1R,2S,3S,5S)-](/img/structure/B1260611.png)

8-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID, 8-(3-FLUOROPROPYL)-3-(4-IODOPHENYL)-, METHYL ESTER (1R,2S,3S,5S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

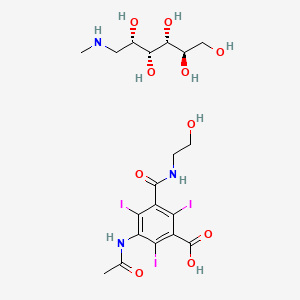

It is primarily employed for the diagnosis of Parkinson’s disease and the differential diagnosis of Parkinson’s disease over other disorders presenting similar symptoms . This compound is a cocaine analogue and is used in single-photon emission computed tomography (SPECT) imaging to visualize dopamine transporters in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ioflupane (123I) involves the introduction of radioactive iodine-123 into the molecular structure. The process typically starts with the precursor molecule, which undergoes a series of chemical reactions to incorporate the iodine-123 isotope. The key steps include:

Radioiodination: The precursor molecule is reacted with iodine-123 in the presence of an oxidizing agent to introduce the radioactive isotope.

Purification: The resulting product is purified using chromatographic techniques to remove any unreacted precursor and by-products.

Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity, specific activity, and radiochemical stability.

Industrial Production Methods

Industrial production of Ioflupane (123I) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, and it involves automated synthesis modules to ensure consistency and safety. The production facilities are equipped with specialized equipment to handle radioactive materials and to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ioflupane (123I) primarily undergoes the following types of reactions:

Radioiodination: Introduction of iodine-123 into the molecular structure.

Substitution Reactions: Replacement of functional groups in the precursor molecule with iodine-123.

Oxidation and Reduction: These reactions may occur during the synthesis and purification processes.

Common Reagents and Conditions

Oxidizing Agents: Used in the radioiodination step to facilitate the incorporation of iodine-123.

Chromatographic Solvents: Employed in the purification process to separate the desired product from impurities.

Buffers and Stabilizers: Added to maintain the pH and stability of the final product.

Major Products Formed

The major product formed from these reactions is Ioflupane (123I) itself, which is a highly pure and radiochemically stable compound suitable for clinical use .

Scientific Research Applications

Ioflupane (123I) has a wide range of scientific research applications, including:

Psychiatry: Employed in research studies to investigate the role of dopamine transporters in various psychiatric disorders.

Pharmacology: Utilized in drug development and testing to study the effects of new compounds on dopamine transporter activity.

Radiology: Applied in imaging studies to visualize and quantify dopamine transporters in the brain.

Mechanism of Action

Ioflupane (123I) exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The compound is labeled with iodine-123, which emits gamma rays detectable by SPECT imaging. When injected into the patient, Ioflupane (123I) binds to the dopamine transporters, allowing for the visualization of dopaminergic neuron terminals in the striatum. This binding provides a quantitative measure of dopamine transporter density, which is crucial for diagnosing and differentiating Parkinsonian syndromes .

Comparison with Similar Compounds

Similar Compounds

Fluorodopa (18F): Another radiopharmaceutical used in positron emission tomography (PET) imaging to study dopaminergic function.

Raclopride (11C): A radioligand used in PET imaging to measure dopamine D2 receptor availability.

Altropane (11C): A radiopharmaceutical used in PET imaging to visualize dopamine transporters.

Uniqueness of Ioflupane (123I)

Ioflupane (123I) is unique due to its high affinity and selectivity for dopamine transporters, making it an effective tool for diagnosing Parkinsonian syndromes. Unlike other compounds, Ioflupane (123I) is specifically approved for clinical use in SPECT imaging, providing a non-invasive method to assess dopaminergic function in the brain .

Properties

IUPAC Name |

methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLAJVUJSVENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870035 |

Source

|

| Record name | Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-Dihydroxy-17-[(S)-hydroxy-[(3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone](/img/structure/B1260531.png)

![4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol](/img/structure/B1260545.png)

![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)